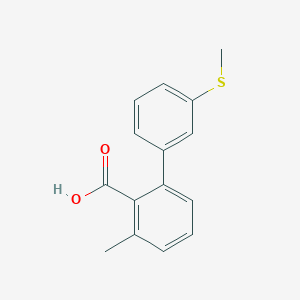

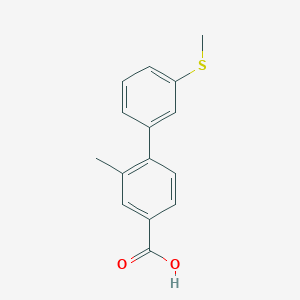

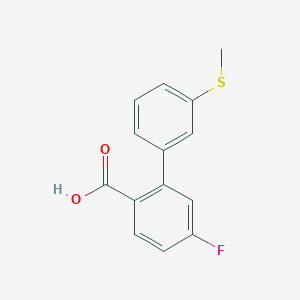

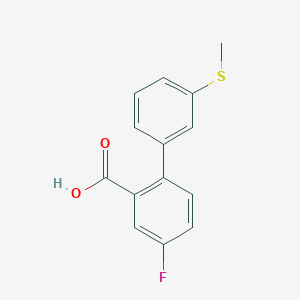

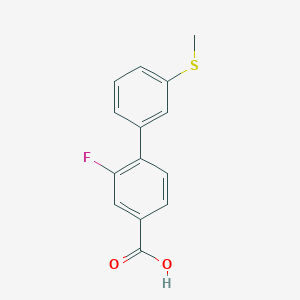

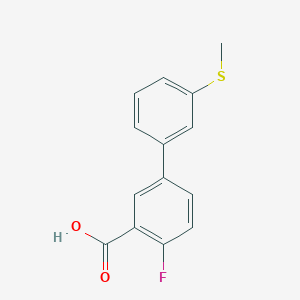

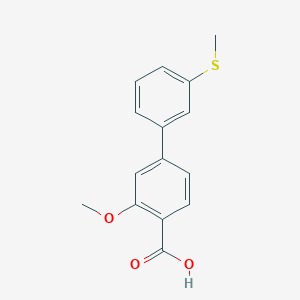

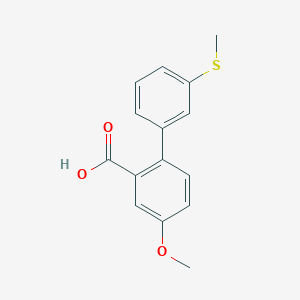

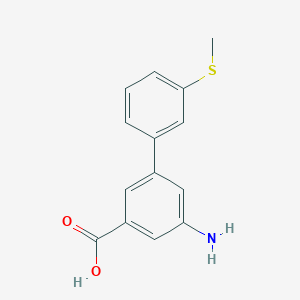

3-Amino-5-(3-methylthiophenyl)benzoic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-5-(3-methylthiophenyl)benzoic acid (also known as AMTB) is an organic compound that has been studied extensively over the past few decades due to its unique properties and potential applications in various fields. AMTB is a white, odorless, crystalline solid that is soluble in water and alcohol. It has a molecular weight of 210.24 g/mol and a melting point of 110-115 °C. AMTB has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been studied for its potential applications in biochemistry, chemical engineering, and material science.

Applications De Recherche Scientifique

AMTB has been studied extensively for its potential applications in various fields. It has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been studied for its potential applications in biochemistry, chemical engineering, and material science. AMTB has been used to synthesize polymers, dyes, and other materials. It has also been used to synthesize metal-organic frameworks, which have potential applications in catalysis, gas storage, and drug delivery.

Mécanisme D'action

The mechanism of action of AMTB is not well understood. However, it is believed that the compound acts by binding to various proteins and enzymes, which results in the inhibition of their activity. This can lead to a variety of biochemical and physiological effects, depending on the target proteins and enzymes.

Biochemical and Physiological Effects

AMTB has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that AMTB can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and pain. AMTB has also been studied for its potential effects on cancer cells. Studies have shown that AMTB can inhibit the growth of certain types of cancer cells, such as breast cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using AMTB in laboratory experiments is that it is relatively easy to synthesize. The compound can be synthesized via several different routes, including the Mannich reaction, the Leuckart reaction, and the Biginelli reaction. Furthermore, AMTB is relatively stable and can be stored at room temperature for extended periods of time.

However, there are also some limitations to using AMTB in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the compound is toxic and should be handled with care.

Orientations Futures

Despite its potential applications, there is still much to be learned about AMTB. Future research should focus on elucidating the mechanism of action of the compound, as well as its potential effects on various biochemical and physiological processes. Additionally, further research should be done to explore the potential applications of AMTB in material science, chemical engineering, and other fields. Finally, further studies should be conducted to determine the safety and efficacy of AMTB for use in humans.

Méthodes De Synthèse

AMTB can be synthesized via several different routes, including the Mannich reaction, the Leuckart reaction, and the Biginelli reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and an aldehyde in the presence of an acid catalyst. The Leuckart reaction involves the reaction of an amine with an aldehyde in the presence of an alkali. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an alkyl halide in the presence of an alkali. All three of these reactions can be used to synthesize AMTB.

Propriétés

IUPAC Name |

3-amino-5-(3-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSSWLGWWDJHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.